6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid
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Overview
Description
6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid is a chemical compound that belongs to the spirocyclic family. This compound is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of trifluoroacetic acid adds to its chemical stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, which can be done through a series of cyclization reactions . The reaction conditions typically require an inert atmosphere and temperatures ranging from 2°C to 8°C .
Industrial Production Methods
Industrial production of this compound often involves the use of high-purity reagents and controlled reaction environments to ensure consistency and yield. The process may include multiple purification steps to achieve the desired purity levels, typically around 95% .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances its stability and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octan-7-one: This compound shares a similar spiro structure but lacks the trifluoroacetic acid component.
6-Oxa-2-azaspiro[3.4]octane: Another related compound, differing in the absence of the ketone group.
Uniqueness
The presence of trifluoroacetic acid in 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid makes it unique compared to its analogs. This addition enhances its chemical stability and reactivity, making it more versatile in various applications .
Properties
Molecular Formula |
C8H10F3NO4 |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
6-oxa-2-azaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c8-5-1-6(4-9-5)2-7-3-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7) |
InChI Key |
YOKCVAQRMBSHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCC12CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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